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4-Amino-1-phenyl-1H-pyrrole-3-carboxamide
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Overview
Description
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of an amino group and a carboxamide group on the pyrrole ring further enhances its chemical reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide typically involves the reaction of an appropriate pyrrole derivative with an amine and a carboxylic acid derivative. One common method involves the cyclization of a suitable precursor, such as a nitrile or an ester, in the presence of an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide and its derivatives have shown promising anticancer properties. For instance, studies indicate that certain pyrrole analogs can inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways . Specifically, compounds derived from this scaffold have demonstrated activity against various cancer cell lines, including triple-negative breast cancer and oral adenosquamous carcinoma .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrrole derivatives, including this compound. These compounds have been tested against several bacterial strains and fungi, exhibiting significant inhibitory effects . The structure of these compounds allows them to act as effective ligands for various biological targets, enhancing their antimicrobial efficacy.
3. Neurological Applications
The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT6 receptor, which is linked to cognitive function. Inverse agonists targeting this receptor have been associated with cognitive enhancement, suggesting that this compound may play a role in developing treatments for cognitive deficits .
Pharmacological Insights
1. Mineralocorticoid Receptor Antagonism
The compound is recognized for its ability to act as a mineralocorticoid receptor antagonist. This activity is particularly relevant in treating conditions such as hypertension and heart disease. It has been shown to ameliorate diabetic nephropathy and other vascular disorders by inhibiting aldosterone's effects on the cardiovascular system .
2. Anti-inflammatory Properties
Recent studies have also pointed to the anti-inflammatory potential of pyrrole derivatives, including this compound. These compounds have demonstrated inhibitory activity against cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized as a building block in synthesizing advanced materials. Its derivatives are being explored for applications in organic electronics and photonic devices due to their electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:
2-Phenyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but lacks the amino group, which may affect its reactivity and biological activity.
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound features a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10N4O
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound functions primarily as an enzyme inhibitor, particularly in pathways associated with cancer cell proliferation and inflammation. Its mechanism involves:
- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinases, which play crucial roles in cancer progression by regulating cell division and survival.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, potentially protecting against damage that can lead to cancer.
- Interaction with Receptors : The compound may bind to specific receptors involved in inflammatory responses, thereby modulating immune responses.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The compound's ability to inhibit growth in these cell lines suggests its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
- In Vivo Studies on Tumor Growth : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups (p<0.01). This highlights its potential for further development as an antitumor agent.
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound has a high binding affinity for the ATP-binding sites of various kinases, suggesting a strong potential for targeted therapy in cancers driven by these enzymes.
Properties
CAS No. |
88796-36-5 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-amino-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-10-7-14(6-9(10)11(13)15)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,15) |
InChI Key |
NVGZDERAIUSBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N |
Origin of Product |
United States |
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